1-(2-(1H-pyrrol-1-yl)phenyl)-N-methylmethanamine
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Overview
Description
1-(2-(1H-pyrrol-1-yl)phenyl)-N-methylmethanamine is a compound that features a pyrrole ring attached to a phenyl group, which is further connected to an N-methylmethanamine group. This compound is part of the broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products.
Preparation Methods
The synthesis of 1-(2-(1H-pyrrol-1-yl)phenyl)-N-methylmethanamine can be achieved through several synthetic routes. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another approach includes the use of ultrasonic exposure of different amines with 2,5-dimethoxytetrahydrofuran in the presence of a catalytic amount of bismuth nitrate pentahydrate . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-(2-(1H-pyrrol-1-yl)phenyl)-N-methylmethanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrrole ring.
Common reagents and conditions used in these reactions include catalytic amounts of iron (III) chloride for pyrrole condensation, and various oxidizing or reducing agents depending on the desired transformation . Major products formed from these reactions include N-substituted pyrroles and oxidized derivatives.
Scientific Research Applications
1-(2-(1H-pyrrol-1-yl)phenyl)-N-methylmethanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets and pathways.
Industry: The compound is used in the production of organic materials, such as conductive polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(2-(1H-pyrrol-1-yl)phenyl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, resulting in anti-inflammatory or anticancer effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-(1H-pyrrol-1-yl)phenyl)-N-methylmethanamine can be compared with other similar compounds, such as:
Pyrrole derivatives: These compounds share the pyrrole ring structure and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Indole derivatives: Indole compounds, which contain a benzopyrrole structure, also show diverse biological activities and are used in drug development.
Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings and are known for their antimicrobial and kinase inhibitory activities.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and pathways, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-methyl-1-(2-pyrrol-1-ylphenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-13-10-11-6-2-3-7-12(11)14-8-4-5-9-14/h2-9,13H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAPQZCFXIJVQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1N2C=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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